molecular formula C15H10ClN B1313479 7-Chloro-2-phenylquinoline CAS No. 61687-26-1

7-Chloro-2-phenylquinoline

Cat. No. B1313479
CAS RN: 61687-26-1
M. Wt: 239.7 g/mol
InChI Key: FIRUCWQMUVQZAX-UHFFFAOYSA-N
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Description

7-Chloro-2-phenylquinoline is an organic compound with the chemical formula C15H10ClN . It is a yellow solid with a special structure of chlorobenzene and quinoline .


Synthesis Analysis

7-Chloro-2-phenylquinoline can be prepared by chlorination of p-phenylquinoline under the catalysis of hydrogen bromide acid . The reaction conditions are generally under acidic conditions at room temperature or with heating for a period of time .


Molecular Structure Analysis

The molecular formula of 7-Chloro-2-phenylquinoline is C15H10ClN . It has an average mass of 239.700 Da and a mono-isotopic mass of 239.050171 Da .


Chemical Reactions Analysis

Quinoline heterocycle is a useful scaffold to develop bioactive molecules used as anticancer, antimalaria, and antimicrobials . An attempt was made to synthesize a series of novel 7-chloroquinoline derivatives .


Physical And Chemical Properties Analysis

7-Chloro-2-phenylquinoline has a density of 1.2±0.1 g/cm3 . Its boiling point is 394.0±27.0 °C at 760 mmHg . The vapor pressure is 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 61.9±3.0 kJ/mol . The flash point is 224.3±9.3 °C . The index of refraction is 1.661 .

Scientific Research Applications

Antimalarial Activity

7-Chloro-2-phenylquinoline: has been identified as a core structure in the synthesis of compounds with potent antimalarial activity. The quinoline nucleus is a common motif in many antimalarial drugs, such as chloroquine. Derivatives of 7-chloro-quinoline can be designed to target the parasite’s DNA synthesis or inhibit hemozoin formation, which is crucial for the survival of the malaria-causing parasite .

Anticancer Properties

Research has shown that certain quinoline derivatives exhibit anticancer properties. By modifying the 7-chloro-2-phenylquinoline structure, scientists can develop compounds that interfere with the signaling pathways of cancer cells, induce apoptosis, or prevent angiogenesis. These compounds can be tailored to target specific types of cancer cells with high precision .

Antibacterial and Antifungal Uses

The antibacterial and antifungal activities of quinoline derivatives make them valuable in the development of new antibiotics and antifungals. 7-Chloro-2-phenylquinoline can serve as a scaffold for synthesizing compounds that disrupt bacterial cell wall synthesis or fungal cell membrane integrity, offering a potential solution to combat antibiotic-resistant strains .

Anti-inflammatory and Analgesic Effects

Compounds derived from 7-chloro-2-phenylquinoline have been found to possess anti-inflammatory and analgesic effects. These derivatives can be optimized to inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which are involved in the inflammatory response. This makes them candidates for the treatment of chronic inflammatory diseases .

Cardiovascular Applications

Quinoline derivatives have been explored for their cardiovascular benefits, including the treatment of arrhythmias and heart failure. By modifying the 7-chloro-2-phenylquinoline structure, researchers can create molecules that modulate ion channels or receptors in the heart, improving cardiac function and rhythm .

Central Nervous System (CNS) Disorders

The structural flexibility of 7-chloro-2-phenylquinoline allows for the development of compounds that can cross the blood-brain barrier and act on the CNS. These derivatives can be used to treat various CNS disorders, such as depression, anxiety, and epilepsy, by targeting neurotransmitter systems .

Safety And Hazards

7-Chloro-2-phenylquinoline is relatively stable under general conditions, but contact with oxidants, acidic substances, and strong oxidants should be avoided . Appropriate personal protective equipment, such as gloves and glasses, should be worn when used or handled to avoid contact with eyes, skin, or respiratory tract .

Future Directions

Quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . Owing to the array of information available and highlighted herein on the medicinal potential of quinoline and its functionalized derivatives, a new window of opportunity may be opened to medicinal chemists to access more biomolecular quinolines for future drug development .

properties

IUPAC Name

7-chloro-2-phenylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN/c16-13-8-6-12-7-9-14(17-15(12)10-13)11-4-2-1-3-5-11/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIRUCWQMUVQZAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50487488
Record name 7-chloro-2-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50487488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-2-phenylquinoline

CAS RN

61687-26-1
Record name 7-chloro-2-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50487488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 61687-26-1
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Synthesis routes and methods

Procedure details

To a solution of 4-chloro-2-nitrobenzaldehyde (55.7 g, 300 mmol) in ethanol (600 mL) and water (60 mL) was added iron powder (167 g, 3000 mmol) and cone. HCl (5 mL, 60 mmol), the resulting mixture was stirred with a mechanical stirrer under refluxing condition. 1 h later, LC-MS showed ca. 50% conversion, there was not much change after another one hour. Cone. HCl (2 mL) was added, LC-MS showed the reduction was complete after the mixture was refluxed for an additional min. Then acetophenone (35 mL, 300 mmol) and KOH (50.5 g, 900 mmol) were added, the resulting mixture was further refluxed for 1 h, LC-MS showed the reaction was complete and the desired product was formed. The mixture was cooled to 40° C. and diluted with methylene chloride (1 L), then filtered through celite and the filtrate was concentrated. The residue was dissolved in methylene chloride (1 L) and washed with brine (2×300 mL), and dried over anhydrous sodium sulfate. The solvent was concentrated to ca. 200 mL and diluted with hexanes (500 mL), the light-yellow solid was collected by filtration as the first batch of desired product. The mother liquid was concentrated and then recrystallized with acetonitrile to give the second batch of the title compound as a light-yellow solid; LC-MS (ES, Pos.): 240/242 (3/1) [MH+]; 1H NMR (CDCl3, 400 MHz) δ 7.46-7.56 (m, 4H), 7.77 (d, J=8.7 Hz, 1H), 7.89 (d, J=8.6 Hz, 1H), 8.14-8.18 (m, 3H), 8.20 (d, J=8.6 Hz, 1H).
Quantity
55.7 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
167 g
Type
catalyst
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
35 mL
Type
reactant
Reaction Step Four
Name
Quantity
50.5 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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